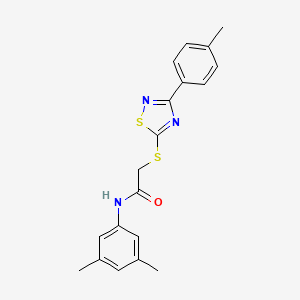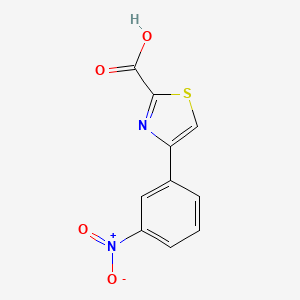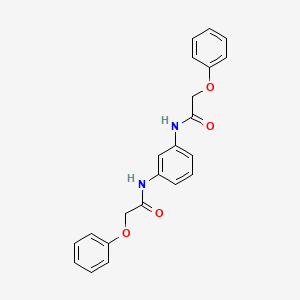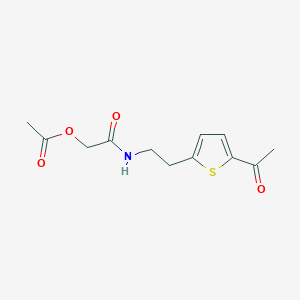![molecular formula C9H17ClN2 B2592867 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride CAS No. 2187435-44-3](/img/structure/B2592867.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H17ClN2. It is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.
准备方法
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride, sodium borohydride, and various acids and bases are frequently used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
科学研究应用
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions.
Pathways Involved: It is believed to affect pathways related to neurotransmitter release and reuptake, potentially altering synaptic transmission and neuronal communication.
相似化合物的比较
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Bicyclo[1.1.1]pentan-1-yl)amine, 1-(Bicyclo[1.1.1]pentan-1-yl)methanol, and 1-(Bicyclo[1.1.1]pentan-1-yl)carboxylic acid share the bicyclo[1.1.1]pentane core but differ in their functional groups.
属性
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYZGBPDXAFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

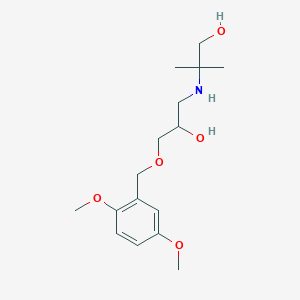
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2592790.png)
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)
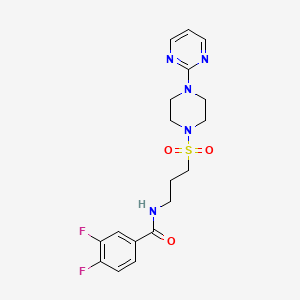
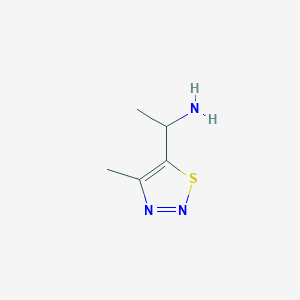
![7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B2592796.png)
![N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2592799.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)
